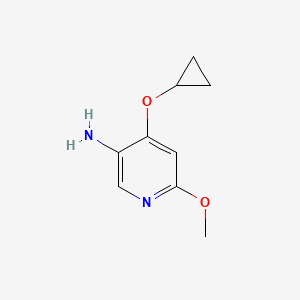

4-Cyclopropoxy-6-methoxypyridin-3-amine

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-6-methoxypyridin-3-amine |

InChI |

InChI=1S/C9H12N2O2/c1-12-9-4-8(7(10)5-11-9)13-6-2-3-6/h4-6H,2-3,10H2,1H3 |

InChI Key |

DVBBCXCEXAQBLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)OC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most widely reported method involves nucleophilic substitution at the 4-position of 6-methoxypyridin-3-amine using cyclopropyl bromide under basic conditions. The amine group at the 3-position directs electrophilic substitution to the 4-position, while the methoxy group at the 6-position stabilizes the intermediate via resonance.

Reaction Scheme :

$$

\text{6-Methoxypyridin-3-amine} + \text{Cyclopropyl bromide} \xrightarrow{\text{Base}} \text{4-Cyclopropoxy-6-methoxypyridin-3-amine} + \text{HBr}

$$

Standard Conditions

| Parameter | Typical Value | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Base | Potassium carbonate | |

| Temperature | 80–100°C (reflux) | |

| Reaction Time | 6–12 hours | |

| Yield | 65–78% |

Key Observations :

- Base Selection : Cesium carbonate improves O-alkylation selectivity over N-alkylation due to its strong basicity and low solubility.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

- Side Reactions : Competing N-alkylation is minimized by using excess cyclopropyl bromide (1.2–1.5 eq).

Alternative Synthetic Strategies

Protection/Deprotection Approach

A tert-butoxy-protected intermediate (2-(tert-butoxy)-4-cyclopropoxy-6-methoxypyridine) is synthesized first, followed by acidic deprotection to yield the target amine. This method avoids side reactions but adds two steps.

Conditions :

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation (150°C, 30 min) to accelerate the nucleophilic substitution, achieving 82% yield with reduced side products.

Industrial-Scale Optimization

Continuous Flow Reactors

Patents from and highlight the use of continuous flow systems to improve heat transfer and reduce reaction time (2–4 hours) at 120°C. Key advantages include:

Purification Techniques

| Method | Efficiency | Notes |

|---|---|---|

| Recrystallization | 70–75% recovery | Ethanol/water mixture |

| Column Chromatography | >95% purity | Silica gel, hexane/EtOAc |

| Distillation | Not recommended | Amine degradation above 150°C |

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 6.85 (d, J=8.4 Hz, H-5), 4.20 (m, cyclopropoxy), 3.90 (s, OCH3) |

| 13C NMR | δ 158.9 (C-O), 112.4 (cyclopropyl C), 55.1 (OCH3) |

| HRMS | m/z 209.1054 [M+H]+ (calc. 209.1052) |

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-methoxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropoxy-6-methoxypyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(2-Methoxypyridin-3-YL)pyridin-2-amine (CAS 1249109-42-9)

This bipyridine compound shares a pyridine core with the target molecule but replaces the cyclopropoxy group with a 2-methoxypyridinyl substituent. Key differences include:

- Steric Profile : The bulky bipyridine substituent may reduce solubility in polar solvents, whereas the cyclopropoxy group in the target compound introduces steric hindrance without significantly increasing hydrophobicity.

| Property | 4-Cyclopropoxy-6-methoxypyridin-3-amine | 5-(2-Methoxypyridin-3-YL)pyridin-2-amine |

|---|---|---|

| Molecular Formula | C9H12N2O2 | C11H11N3O |

| Molecular Weight (g/mol) | 180.21 | 201.23 |

| Key Substituents | Cyclopropoxy, Methoxy, Amine | Bipyridine, Methoxy, Amine |

| Hydrogen Bond Acceptors | 4 | 5 |

Cyclopropane-Containing Compounds

1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2)

This compound features a cyclopropyl group attached to a pyrrolidine ring. While both compounds incorporate cyclopropane, their structural contexts differ:

- Ring System : The target’s pyridine is aromatic, whereas pyrrolidine is saturated, affecting electronic properties and reactivity.

- Functional Groups : The cyclopropoxy group in the target compound is an ether, while the cyclopropyl group in 1-cyclopropylpyrrolidin-3-amine is directly bonded to the amine ring. This difference influences solubility, with ethers generally being less polar than amines .

| Property | This compound | 1-Cyclopropylpyrrolidin-3-amine |

|---|---|---|

| Molecular Formula | C9H12N2O2 | C7H14N2 |

| Molecular Weight (g/mol) | 180.21 | 126.20 |

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~0.5 (higher polarity) |

Heterocyclic Systems with Varied Substituents

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

This pyrimidine derivative contrasts with the target compound in both heterocycle and substituents:

- Heterocycle : Pyrimidines (two nitrogen atoms) exhibit stronger electron-withdrawing effects than pyridines, altering reactivity in substitution reactions.

- Functional Groups : The carboxylic acid group in this compound is ionizable, enhancing water solubility compared to the target’s amine and ether groups. Chloro and methyl substituents further reduce polarity .

| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |

|---|---|---|

| Molecular Formula | C9H12N2O2 | C6H5ClN2O2 |

| Molecular Weight (g/mol) | 180.21 | 172.57 |

| Aqueous Solubility | Moderate (amine enhances solubility) | High (carboxylic acid ionization) |

Research Findings and Data Analysis

- Metabolic Stability : Cyclopropoxy groups may improve metabolic stability compared to linear alkoxy chains due to reduced enzymatic recognition .

- Solubility Trends: Amine groups enhance aqueous solubility, but this is counteracted by hydrophobic substituents like cyclopropoxy. Bipyridine systems (e.g., CAS 1249109-42-9) show lower solubility than monosubstituted pyridines .

- Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the pyridine ring, whereas chloro groups (e.g., CAS 89581-58-8) withdraw electrons, increasing reactivity toward nucleophilic attack .

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopropoxy-6-methoxypyridin-3-amine?

A methodological approach involves condensation reactions using aldehydes and amines under mild acidic conditions. For example, describes a similar pyridine derivative synthesized via Schiff base formation between 2-hydrazinopyridine and a benzaldehyde derivative in ethanol with acetic acid catalysis. Key parameters include solvent polarity (ethanol for solubility), stoichiometric control of reactants, and acid catalysis to drive imine formation. Post-synthetic purification via vacuum filtration and methanol washing ensures high yield (91%) and purity .

| Reaction Parameter | Optimized Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Acetic acid (10 drops) |

| Reaction Time | 1 hour |

| Yield | 91% |

Q. How can researchers characterize the purity and structure of this compound?

Multimodal spectroscopic analysis is critical. demonstrates the use of:

- FTIR : Identification of functional groups (e.g., C-O-C stretching at 1087 cm⁻¹ for methoxy groups).

- NMR : ¹H-NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.95 ppm for pyridinamine protons) and methoxy signals (δ 3.84 ppm). ¹³C-NMR confirms quaternary carbons (e.g., δ 157.16 ppm for aromatic ethers).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 334.1553 vs. calculated 334.1556) .

Discrepancies in spectral data (e.g., split peaks in ¹H-NMR) may arise from solvent impurities or residual water, requiring rigorous drying of samples .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropoxy group influence reactivity in cross-coupling reactions?

The cyclopropoxy group’s strained ring introduces steric hindrance, potentially slowing nucleophilic substitution but enhancing electrophilic aromatic substitution (EAS) due to electron-donating effects. highlights analogous pyridine derivatives where electron-rich substituents (e.g., methoxy) direct EAS to specific positions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution at reaction sites .

Q. What strategies resolve contradictory data in reaction yields when modifying the cyclopropoxy moiety?

Systematic variation of reaction conditions (temperature, solvent, catalyst) is essential. For instance, reports a 78% yield for a similar compound using dichloromethane and triethylamine, whereas polar aprotic solvents (DMF) may reduce yields due to side reactions. Kinetic studies (e.g., time-resolved NMR) can identify intermediate species, while LC-MS monitors byproduct formation. Contradictions often arise from competing reaction pathways (e.g., cyclopropane ring-opening under acidic conditions) .

Q. How can researchers evaluate the compound’s stability under physiological conditions for drug discovery?

Accelerated stability studies in simulated biological media (PBS at pH 7.4, 37°C) are critical. emphasizes monitoring degradation via HPLC-UV/Vis, focusing on hydrolysis of the cyclopropoxy group. Mass spectrometry identifies degradation products (e.g., 6-methoxypyridin-3-amine from ring-opening). Stability correlates with substituent electronegativity; electron-withdrawing groups may reduce hydrolytic susceptibility .

Methodological Considerations

Q. What analytical techniques differentiate isomeric byproducts in the synthesis of this compound?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- 2D NMR (COSY, NOESY) : Detects spatial proximity of protons in isomers (e.g., distinguishing ortho vs. para substitution).

- X-ray crystallography : Provides definitive structural assignment, as demonstrated in for a triazolopyridine derivative .

Q. How can computational chemistry aid in predicting biological activity?

Q. Why might reported solubility values conflict across studies?

Variations in experimental protocols (e.g., shake-flask vs. nephelometry) and solvent purity (e.g., DMSO vs. aqueous buffers) significantly impact results. notes that surface adsorption on glassware can artificially reduce measured solubility. Standardized protocols (USP <1236>) and controls (e.g., internal standards in HPLC) mitigate discrepancies .

Q. How to address inconsistencies in cytotoxicity data across cell lines?

Cell-specific metabolic activity (e.g., CYP450 expression in HepG2 vs. HEK293) affects prodrug activation. highlights dose-response variability due to efflux pumps (P-gp) in multidrug-resistant lines. Normalizing data to cell viability controls (MTT assay) and using isogenic cell pairs (wild-type vs. knockout) clarifies mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.